molecular formula C10H12FN B13685629 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine

Katalognummer: B13685629
Molekulargewicht: 165.21 g/mol
InChI-Schlüssel: XRDKAKFFNLRECK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine is a fluorinated derivative of tetrahydrobenzoazepine. This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s biological activity and metabolic stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated benzylamine with a suitable cyclic ketone or aldehyde, followed by cyclization to form the azepine ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated azepine derivatives .

Wissenschaftliche Forschungsanwendungen

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the fluorine atom in 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine makes it unique compared to its non-fluorinated counterparts. Fluorine often enhances the compound’s metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C10H12FN

Molekulargewicht

165.21 g/mol

IUPAC-Name

7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine

InChI

InChI=1S/C10H12FN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2

InChI-Schlüssel

XRDKAKFFNLRECK-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC2=C(C1)C=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.